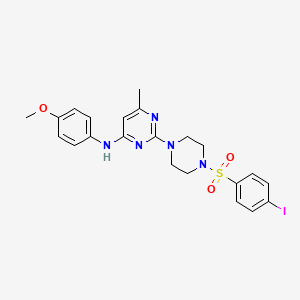

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C22H24IN5O3S and its molecular weight is 565.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine, also referred to as compound 946364-60-9, is a complex organic molecule characterized by several functional groups, including a sulfonyl group, a piperazine ring, and a pyrimidine structure. Its unique chemical composition suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C22H24IN5O3S |

| Molecular Weight | 565.4 g/mol |

| CAS Number | 946364-60-9 |

| Structure | Structure |

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition. Additionally, the iodophenyl component may enhance binding affinity through hydrophobic interactions with target proteins. This suggests that the compound could act as a potent inhibitor in various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. For instance, studies on related sulfonamide derivatives have shown effective inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is often targeted in cancer therapy .

Antimicrobial Properties

There is also emerging evidence that compounds with similar structural features possess antimicrobial properties. For example, studies have demonstrated that derivatives containing the iodophenyl and sulfonamide groups exhibit varying degrees of antibacterial and antifungal activity, indicating potential use in treating infections .

Case Studies

-

Inhibition of Kinase Activity :

A study focusing on small molecule kinase inhibitors highlighted the potential of similar pyrimidine derivatives to inhibit specific kinases involved in cancer progression. The compound's ability to bind to ATP-binding sites suggests it could serve as a lead compound for further development as a cancer therapeutic . -

Antimicrobial Efficacy :

Another investigation into compounds with analogous structures revealed significant antibacterial activity against various strains of bacteria, suggesting that modifications to the piperazine and sulfonamide components could enhance efficacy against resistant strains .

Research Findings

Recent studies have focused on optimizing the synthesis and biological evaluation of this compound and its analogs. The following table summarizes key findings from various studies:

Applications De Recherche Scientifique

Overview

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound with significant potential in various scientific fields. Its unique structural features, including a sulfonyl group, a piperazine ring, and a pyrimidine core, facilitate diverse applications in medicinal chemistry, biological research, and industrial processes.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent , particularly in the context of enzyme inhibition and receptor modulation. The presence of the sulfonyl group allows for strong interactions with active sites of enzymes, making it a candidate for developing inhibitors against various targets.

- Enzyme Inhibition : Research indicates that the sulfonyl group can interact with amino acid residues in enzyme active sites, leading to the inhibition of enzyme activity. This mechanism is crucial for developing drugs targeting specific enzymes involved in disease pathways.

- Receptor Binding : Studies suggest that the compound may bind to specific receptors, potentially influencing signaling pathways related to various diseases, including cancer and neurological disorders.

The biological activity of this compound has been explored through various studies:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against several bacterial strains. The iodophenyl group may enhance hydrophobic interactions with bacterial membranes, contributing to its efficacy.

- Anticancer Potential : The compound's structure suggests potential activity against cancer cells by modulating kinase pathways involved in tumor growth and proliferation. Research into its effects on specific cancer cell lines is ongoing.

Industrial Applications

In addition to its research applications, this compound may also serve as an intermediate in the synthesis of more complex molecules in industrial settings:

- Reagent in Synthesis : Its unique functional groups allow it to act as a versatile building block in organic synthesis, facilitating the development of specialty chemicals.

- Chemical Manufacturing : The compound's properties make it suitable for use in producing other pharmaceuticals or agrochemicals, where precise chemical interactions are required.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that modifications to the sulfonyl group significantly altered the inhibitory potency against a specific enzyme involved in metabolic pathways .

- Antimicrobial Efficacy : Another research article reported that derivatives of this compound displayed antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

- Cancer Cell Line Studies : A recent investigation into its anticancer properties revealed that the compound effectively reduced cell viability in various cancer cell lines through apoptosis induction mechanisms .

Analyse Des Réactions Chimiques

Pyrimidine Core Formation

The 6-methylpyrimidin-4-amine scaffold is typically synthesized via:

-

Cyclocondensation : Reaction of β-ketonitriles or amidines with aldehydes or ketones under acidic or basic conditions .

-

Functionalization : Methylation at position 6 via alkylation of pre-formed pyrimidine intermediates .

N-(4-Methoxyphenyl) Installation

The 4-methoxyphenyl group is appended via:

-

Buchwald-Hartwig Amination : Pd-catalyzed coupling of aryl halides with 4-methoxyaniline .

-

Direct Amination : Heating pyrimidine intermediates with 4-methoxyphenylamine in the presence of CuI/L-proline .

Sulfonamide Reactivity

-

Desulfonylation : Under strong basic conditions (KOtBu/DMSO, rt), the sulfonyl group undergoes cleavage via anion fragmentation (mechanism supported by ).

-

Nucleophilic Substitution : The sulfonamide’s nitrogen participates in alkylation or acylation reactions, though steric hindrance from the 4-iodophenyl group may limit reactivity .

Aryl Iodide Reactivity

-

Cross-Coupling : The 4-iodophenyl group enables Suzuki-Miyaura or Ullmann couplings (e.g., with boronic acids or amines) using Pd catalysts .

-

Radical Pathways : Under photoredox conditions, the C–I bond undergoes homolytic cleavage, enabling C–H functionalization .

Pyrimidine Ring Modifications

-

Electrophilic Substitution : The electron-rich pyrimidine ring undergoes nitration or halogenation at position 5 (meta to methyl and amine groups) .

-

Oxidation : The 6-methyl group oxidizes to a carboxylic acid under strong oxidative conditions (e.g., KMnO4/H2SO4) .

Thermal and pH Stability

Derivatization Potential

-

Piperazine Functionalization : Alkylation or acylation at the piperazine nitrogen (e.g., with chloroacetone or acetyl chloride) .

-

Methoxy Group Demethylation : BBr3-mediated cleavage to generate a phenolic hydroxyl group .

-

Pyrimidine Ring Expansion : Reaction with diketones to form fused pyrimidine derivatives .

Key Synthetic Challenges

Propriétés

IUPAC Name |

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24IN5O3S/c1-16-15-21(25-18-5-7-19(31-2)8-6-18)26-22(24-16)27-11-13-28(14-12-27)32(29,30)20-9-3-17(23)4-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGISMSPEXMMXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24IN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.